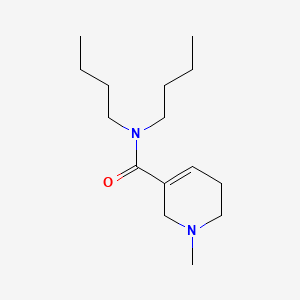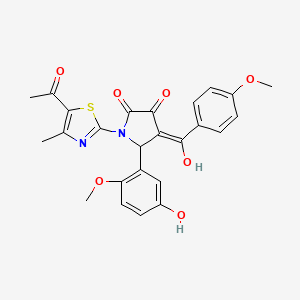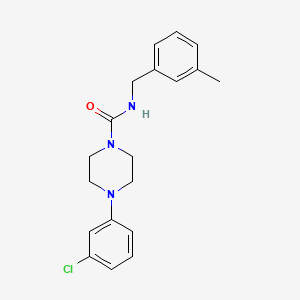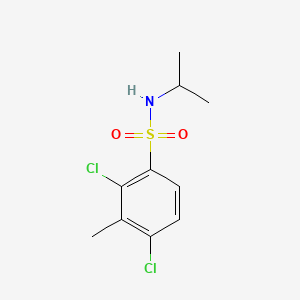![molecular formula C25H27N3O2 B13371650 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide](/img/structure/B13371650.png)
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide is an organic compound with a complex structure that includes a piperazine ring, benzyl groups, and a carboxamide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)phenyl isocyanate with benzylamine to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Electrophiles: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid, while nitration of the aromatic rings can produce nitro derivatives .
科学的研究の応用
4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.
作用機序
The mechanism of action of 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-benzyl-N-[4-(benzyloxy)phenyl]-1-piperazinecarboxamide include:
- N-[4-(benzyloxy)phenyl]glycinamide
- 4-(benzyloxy)phenylboronic acid pinacol ester
- 4-(benzyloxy)phenol
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C25H27N3O2 |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
4-benzyl-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c29-25(28-17-15-27(16-18-28)19-21-7-3-1-4-8-21)26-23-11-13-24(14-12-23)30-20-22-9-5-2-6-10-22/h1-14H,15-20H2,(H,26,29) |
InChIキー |
KPFVKWVAEJHBCC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)

![4-[3-(4-Toluidino)imidazo[1,2-a]pyrimidin-2-yl]-1,2-benzenediol](/img/structure/B13371589.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B13371608.png)
![3-(1-Adamantyl)-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371614.png)
![1-Phenyl-4-{[2-(1-piperidinyl)-3-pyridinyl]methyl}piperazine](/img/structure/B13371624.png)


![3-[5-(2-Chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanenitrile](/img/structure/B13371637.png)
![8-bromo-5-ethyl-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371642.png)
![3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371647.png)

